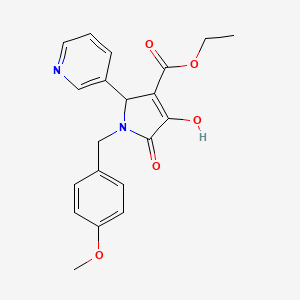

1-(4-Methoxybenzyl)-3-hydroxy-4-ethoxycarbonyl-5-(3-pyridyl)-3-pyrrolin-2-one

Descripción general

Descripción

1-(4-Methoxybenzyl)-3-hydroxy-4-ethoxycarbonyl-5-(3-pyridyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines various functional groups

Métodos De Preparación

The synthesis of 1-(4-Methoxybenzyl)-3-hydroxy-4-ethoxycarbonyl-5-(3-pyridyl)-3-pyrrolin-2-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Formation of the pyrrolin-2-one core: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the 4-methoxybenzyl group: This step typically involves a nucleophilic substitution reaction using 4-methoxybenzyl chloride.

Addition of the ethoxycarbonyl group: This can be done through an esterification reaction using ethyl chloroformate.

Attachment of the 3-pyridyl group: This step often involves a coupling reaction, such as the Suzuki–Miyaura coupling, using a suitable boronic acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and automated processes to streamline the synthesis.

Análisis De Reacciones Químicas

1-(4-Methoxybenzyl)-3-hydroxy-4-ethoxycarbonyl-5-(3-pyridyl)-3-pyrrolin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions for these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Coupling reagents: Palladium catalysts for Suzuki–Miyaura coupling.

Major products formed from these reactions depend on the specific conditions and reagents used, but typically include various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

1-(4-Methoxybenzyl)-3-hydroxy-4-ethoxycarbonyl-5-(3-pyridyl)-3-pyrrolin-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

Mecanismo De Acción

The mechanism of action of 1-(4-Methoxybenzyl)-3-hydroxy-4-ethoxycarbonyl-5-(3-pyridyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

Antioxidant activity: Scavenging free radicals and reducing oxidative stress.

Comparación Con Compuestos Similares

1-(4-Methoxybenzyl)-3-hydroxy-4-ethoxycarbonyl-5-(3-pyridyl)-3-pyrrolin-2-one can be compared with other similar compounds, such as:

1-(4-Methoxybenzyl)-3-hydroxy-4-ethoxycarbonyl-5-(2-pyridyl)-3-pyrrolin-2-one: Differing in the position of the pyridyl group, which may influence its reactivity and biological activity.

1-(4-Methoxybenzyl)-3-hydroxy-4-ethoxycarbonyl-5-(3-pyridyl)-3-pyrrolin-2-thione:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.

Actividad Biológica

1-(4-Methoxybenzyl)-3-hydroxy-4-ethoxycarbonyl-5-(3-pyridyl)-3-pyrrolin-2-one, a compound with the molecular formula CHNO and a molecular weight of 368.38 g/mol, is a pyrrolin derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 368.38 g/mol |

| CAS Number | 359436-85-4 |

| IUPAC Name | Ethyl 4-hydroxy-1-[(4-methoxyphenyl)methyl]-5-oxo-2-pyridin-3-yl-2H-pyrrole-3-carboxylate |

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the pyrrolin ring through cyclization reactions and subsequent functionalization to introduce the methoxy and ethoxycarbonyl groups.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. For instance, compounds structurally similar to this compound have shown significant activity against MCF-7 breast cancer cells. The IC values for these derivatives ranged from 1.2 to 5.3 µM, indicating potent antiproliferative effects .

Antioxidative Activity

Additionally, this compound exhibits antioxidative activity , which is crucial for protecting cells from oxidative stress. Various analogs have been tested, revealing that some derivatives significantly improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). This suggests that the methoxy and hydroxy substituents play a vital role in enhancing antioxidant capacity .

Antibacterial Properties

The antibacterial potential of this compound has also been investigated. Some derivatives demonstrated strong antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 µM .

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic pathways involving caspases.

- Antioxidant Mechanism : It may scavenge free radicals and enhance the expression of antioxidant enzymes, thus reducing oxidative damage.

- Bacterial Cell Wall Disruption : The structure may interfere with bacterial cell wall synthesis or function, leading to cell lysis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Anticancer Activity : A study published in Pharmaceutical Research reported that derivatives similar to this compound showed selective cytotoxicity towards MCF-7 cells, suggesting potential for targeted cancer therapy .

- Antioxidant Efficacy Study : Research demonstrated that certain analogs exhibited superior antioxidant properties compared to established antioxidants, emphasizing their potential use in formulations aimed at reducing oxidative stress .

- Antimicrobial Assessment : In vitro tests confirmed the antibacterial efficacy against various strains, indicating its potential as a lead compound for developing new antibiotics .

Propiedades

IUPAC Name |

ethyl 4-hydroxy-1-[(4-methoxyphenyl)methyl]-5-oxo-2-pyridin-3-yl-2H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-3-27-20(25)16-17(14-5-4-10-21-11-14)22(19(24)18(16)23)12-13-6-8-15(26-2)9-7-13/h4-11,17,23H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCJIYACOOVUQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(C1C2=CN=CC=C2)CC3=CC=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716094 | |

| Record name | Ethyl 4-hydroxy-1-[(4-methoxyphenyl)methyl]-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359436-85-4 | |

| Record name | Ethyl 4-hydroxy-1-[(4-methoxyphenyl)methyl]-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.